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Compound of Interest

Compound Name:
2-[(4-

Bromophenoxy)methyl]oxirane

Cat. No.: B1266661 Get Quote

An In-depth Technical Guide to Methyl 4-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-(bromomethyl)benzoate, a

key intermediate in organic synthesis and pharmaceutical development. The document details

its chemical identity, physicochemical properties, synthesis protocols, and significant

applications, with a focus on its role in the development of targeted cancer therapy.

Chemical Identity and Synonyms
The compound with the molecular formula C9H9BrO2 is identified by its IUPAC name and a

variety of synonyms used across chemical literature and commercial suppliers.

Table 1: IUPAC Name and Synonyms for C9H9BrO2
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Identifier Name

IUPAC Name methyl 4-(bromomethyl)benzoate[1]

CAS Number 2417-72-3[2]

Synonyms

4-(Bromomethyl)benzoic acid methyl ester[2][3],

4-methoxycarbonylbenzyl bromide[2], 4-

(Carbomethoxy)benzyl Bromide[3], Methyl p-

(Bromomethyl)benzoate[3], alpha-Bromo-p-

toluic Acid Methyl Ester[2][3], NSC 83959[3], p-

(Bromomethyl)benzoic Acid Methyl Ester[3], p-

(Carbomethoxy)benzyl Bromide[3], p-

(Methoxycarbonyl)benzyl Bromide[1]

Physicochemical Properties
A summary of the key physical and chemical properties of methyl 4-(bromomethyl)benzoate is

presented below. This data is crucial for its handling, storage, and application in synthetic

chemistry.

Table 2: Physicochemical Data for Methyl 4-(bromomethyl)benzoate

Property Value

Molecular Formula C9H9BrO2[2]

Molecular Weight 229.07 g/mol [1]

Appearance White to off-white crystalline powder[2]

Melting Point 57-58 °C[2]

Boiling Point 130-135 °C at 2 mmHg[2]

Density Approximately 1.47 g/cm³[2]

Refractive Index 1.559[2]

Purity ≥99%[2]

Moisture Content < 0.5%[2]
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Experimental Protocols: Synthesis of Methyl 4-
(bromomethyl)benzoate
The synthesis of methyl 4-(bromomethyl)benzoate is a critical process for its use as a

pharmaceutical intermediate. Several methods have been reported, with the bromination of

methyl p-toluate being a common approach.

Synthesis from Methyl p-toluate via Radical Bromination
This protocol describes the synthesis of methyl 4-(bromomethyl)benzoate from methyl p-toluate

using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.

Materials:

Methyl p-toluate

N-bromosuccinimide (NBS)

Azobisisobutyronitrile (AIBN) or benzoyl peroxide

Carbon tetrachloride (CCl4) or chlorobenzene

Petroleum ether (low boiling)

Procedure:

A mixture of methyl 4-methylbenzoate (0.333 mol), N-bromosuccinimide (0.300 mol), and

AIBN (5 g) is refluxed in 1000 mL of carbon tetrachloride for 7 hours.[4]

Alternatively, 574 g of methyl p-toluate is dissolved in 1200 ml of carbon tetrachloride. While

boiling and exposing to a UV lamp, a solution of 109 ml of bromine in 400 ml of carbon

tetrachloride is added dropwise. The mixture is heated for an additional hour after the

bromine addition is complete.[5]

The reaction mixture is then filtered.[4]

The filtrate is concentrated under reduced pressure.[4][5]
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The resulting residue is crystallized from low boiling petroleum ether to yield colorless fine

crystals of methyl 4-(bromomethyl)benzoate.[5]

Applications in Drug Development
Methyl 4-(bromomethyl)benzoate is a pivotal building block in the synthesis of several

pharmaceuticals. Its most notable application is as a key intermediate in the production of

Imatinib, a tyrosine kinase inhibitor.

Intermediate in the Synthesis of Imatinib
Imatinib is a highly effective targeted therapy for chronic myeloid leukemia (CML) and other

cancers. The synthesis of Imatinib relies on methyl 4-(bromomethyl)benzoate to introduce a

specific side chain to the core molecular structure. The bromomethyl group allows for the facile

attachment of the rest of the molecule, which is essential for its therapeutic activity.[2]

Other Pharmaceutical Applications
Beyond its role in Imatinib synthesis, methyl 4-(bromomethyl)benzoate is also utilized in the

preparation of:

Potential Anti-HIV Agents: It serves as a starting material for the synthesis of novel

compounds with potential activity against the human immunodeficiency virus.[3][6]

Aldose Reductase Inhibitors: This compound is used in the synthesis of inhibitors of aldose

reductase, an enzyme implicated in diabetic complications.[3][6]

Catalyst: It can act as a catalyst for the rearrangement of benzylthiothiazoline derivatives.[6]

Signaling Pathway and Logical Relationships
The primary therapeutic relevance of methyl 4-(bromomethyl)benzoate is through its

incorporation into Imatinib. Imatinib's mechanism of action involves the inhibition of specific

tyrosine kinases, thereby blocking downstream signaling pathways that drive cancer cell

proliferation and survival.
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Caption: Synthesis of Imatinib from Methyl 4-(bromomethyl)benzoate and its inhibitory action

on the BCR-ABL signaling pathway.

The diagram above illustrates the synthetic pathway leading to Imatinib, highlighting the central

role of methyl 4-(bromomethyl)benzoate. It also depicts the mechanism of action of Imatinib,

where it inhibits the BCR-ABL tyrosine kinase, a key driver in chronic myeloid leukemia. This

inhibition blocks downstream signaling pathways responsible for cell proliferation and survival,

ultimately leading to apoptosis of the cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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